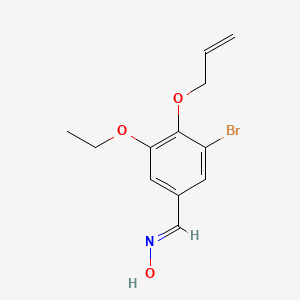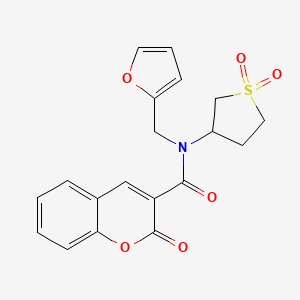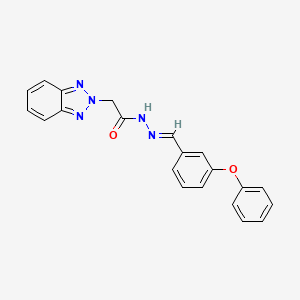![molecular formula C16H26N4O B5571484 1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)
1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives like 1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone involves cycloaddition reactions. For example, Pokhodylo et al. (2009) demonstrated the synthesis of 1,2,3-triazole derivatives through the cycloaddition of arylazides to acetylacetone (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Molecular Structure Analysis
The molecular structure of triazole compounds is often characterized by techniques like X-ray crystallography. For instance, Inkaya et al. (2013) employed X-ray diffraction, IR NMR spectroscopy, and quantum chemical computational methods to characterize a triazole compound (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).
Chemical Reactions and Properties
1,2,3-triazoles exhibit a variety of chemical reactions due to their unique structure. Liu et al. (2010) explored the UV-vis absorption and fluorescence spectra of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, indicating the chemical reactivity of triazole compounds (Liu et al., 2010).
Physical Properties Analysis
The physical properties of 1,2,3-triazole derivatives can be assessed through spectroscopic and thermal analysis. Govindhan et al. (2017) characterized a related compound using IR, NMR, and MS studies, along with TGA and DSC techniques for analyzing thermal stability (Govindhan et al., 2017).
Scientific Research Applications
Selective Synthesis and Functionalization
Research indicates that 1,2,3-triazole derivatives can be selectively synthesized and functionalized under various conditions. For example, Golobokova et al. (2020) explored the selective formation of 4,5-disubstituted 1-aryl(hetaryl)-1,2,3-triazoles, highlighting the versatility of these compounds in organic synthesis. This suggests that compounds like "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone" could be synthesized through similar methodologies for use in further research or application development (Golobokova, Proidakov, & Kizhnyaev, 2020).
Corrosion Inhibition
Another study by Jawad et al. (2020) focused on the synthesis of a triazole derivative, demonstrating its efficacy as a corrosion inhibitor for mild steel in an acidic environment. This study underscores the potential of triazole compounds in industrial applications, particularly in protecting metals from corrosion (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial Activity
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Ashok et al. (2020) conducted a study synthesizing new 1,2,3-triazole derivatives and testing their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. This research suggests that "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone" could also be explored for similar biological applications (Ashok, Reddy, Dharavath, Ramakrishna, Nagaraju, & Sarasija, 2020).
Synthetic Methodologies and Characterization
Research on the synthesis and characterization of related triazole compounds provides a foundation for understanding the chemical behavior and potential applications of "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone". Studies like those by Ji et al. (2017) offer insights into efficient synthetic routes and characterization techniques that could be applicable to a wide range of triazole derivatives (Ji, Niu, Liu, Wang, & Dai, 2017).
properties
IUPAC Name |
1-[1-cyclohexyl-5-(cyclohexylamino)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(21)15-16(17-13-8-4-2-5-9-13)20(19-18-15)14-10-6-3-7-11-14/h13-14,17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYGYKUXNZAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2CCCCC2)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-Cyclohexyl-5-(cyclohexylamino)triazol-4-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)


![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)